Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether
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Overview
Description
Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is a derivative of Docetaxel, a well-known chemotherapy drug used to treat various cancers.
Preparation Methods
The synthesis of Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether involves several steps:
Starting Material: The synthesis begins with Docetaxel as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’, 7, and 10 positions are protected using tert-Butyldimethylsilyl chloride and triethylsilyl chloride in the presence of a base such as imidazole.
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified using column chromatography to obtain the desired compound.
Chemical Reactions Analysis
Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions: Typical reagents include bases like sodium hydride and acids like trifluoroacetic acid.
Scientific Research Applications
Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new chemotherapy agents.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research focuses on its potential as a more effective and stable form of Docetaxel for cancer treatment.
Industry: It is used in the production of pharmaceutical formulations and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is similar to that of Docetaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This action inhibits cell division, leading to cell death. The silyl groups enhance the compound’s stability and solubility, potentially improving its therapeutic efficacy .
Comparison with Similar Compounds
Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether can be compared to other derivatives of Docetaxel:
Docetaxel: The parent compound, used widely in chemotherapy.
Paclitaxel: Another taxane derivative with similar anti-mitotic properties.
Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against certain resistant cancer cells.
2-Debenzoyl-2-pentenoyldocetaxel: A related compound used in similar research applications.
Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether stands out due to its enhanced stability and solubility, making it a valuable compound for further research and development in cancer therapy.
Properties
Molecular Formula |
C61H95NO14Si3 |
---|---|
Molecular Weight |
1150.7 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C61H95NO14Si3/c1-20-78(21-2,22-3)74-44-36-45-60(38-69-45,72-40(8)63)50-52(71-53(65)42-34-30-27-31-35-42)61(68)37-43(39(7)46(58(61,15)16)48(51(64)59(44,50)17)76-79(23-4,24-5)25-6)70-54(66)49(75-77(18,19)57(12,13)14)47(41-32-28-26-29-33-41)62-55(67)73-56(9,10)11/h26-35,43-45,47-50,52,68H,20-25,36-38H2,1-19H3,(H,62,67)/t43-,44-,45+,47-,48+,49+,50-,52-,59+,60-,61+/m0/s1 |
InChI Key |
SWWPKGIJSJGUNY-HWHNIEPISA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C |
Origin of Product |
United States |
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